N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
- Its chemical structure consists of a 4-bromophenyl group attached to an imidazotriazole ring via an acetamide linker.
- BPTA exhibits interesting pharmacological properties and has been studied for its potential applications.
N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
- BPTA undergoes several types of reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.
Reduction Reactions: Reduction of the imidazotriazole ring can lead to the formation of related compounds.
Acetylation Reactions: BPTA’s acetamide group can participate in acylation reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of BPTA’s effects depends on its specific derivatives.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- BPTA’s uniqueness lies in its combination of an imidazotriazole ring and a 4-bromophenyl group.
- Similar compounds include other imidazole-based derivatives, but few share this specific substitution pattern.
Properties
Molecular Formula |
C18H14BrN5O2 |
---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C18H14BrN5O2/c19-12-6-8-13(9-7-12)20-15(25)10-14-17(26)22-18-21-16(23-24(14)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,20,25)(H,21,22,23,26) |
InChI Key |
PWLZFVKUYRYCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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